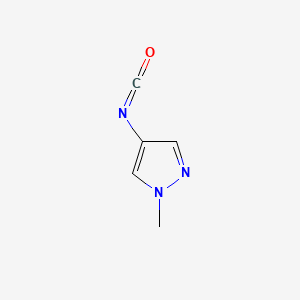

4-Isocyanato-1-methyl-1h-pyrazole

Description

Significance of Pyrazole (B372694) Isocyanates within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen like pyrazole, are cornerstones of modern chemistry, primarily due to their widespread presence in bioactive molecules and functional materials. numberanalytics.comnumberanalytics.comnih.gov The pyrazole ring is considered a "privileged structure" in medicinal chemistry because its derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnih.govmdpi.com

The significance of pyrazole isocyanates stems from the potent reactivity of the isocyanate moiety. This functional group acts as a powerful electrophile, readily undergoing addition reactions with nucleophilic groups such as amines, alcohols, and thiols to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. vulcanchem.com This reactivity makes pyrazole isocyanates highly effective building blocks for constructing larger, more complex molecular architectures. numberanalytics.com

Furthermore, pyrazoles have been investigated as blocking agents for isocyanates. scilit.comijtsrd.com In this application, the pyrazole moiety can effectively "mask" the highly reactive isocyanate group. The blocked isocyanate is stable under certain conditions but can release the reactive isocyanate functionality upon heating, allowing for controlled reactions, which is particularly useful in the formulation of coatings, adhesives, and primers. scilit.com This controlled reactivity is crucial in polymer science and the synthesis of advanced materials.

Overview of Key Research Trajectories for 4-Isocyanato-1-methyl-1H-pyrazole

Research involving 4-Isocyanato-1-methyl-1H-pyrazole is primarily focused on its application as a versatile intermediate in several key areas:

Medicinal Chemistry and Drug Discovery : A significant research trajectory is the use of this compound as a scaffold in the synthesis of novel therapeutic agents. The pyrazole core is a well-established pharmacophore, and the isocyanate group provides a convenient handle for covalently modifying biological targets or linking different molecular fragments. vulcanchem.commdpi.com For instance, related pyrazole isocyanates are critical intermediates in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are under investigation for the treatment of conditions like Acute Myeloid Leukemia (AML). vulcanchem.com The ability of the isocyanate to react with nucleophilic residues (like cysteine) on enzymes makes it a tool for designing targeted covalent inhibitors. vulcanchem.com Research has also demonstrated broader biological activities for related compounds, including antimicrobial and anticancer potential.

Materials Science and Polymer Chemistry : The compound is a valuable monomer in the synthesis of advanced polymers. Its isocyanate group can react with polyols to form polyurethanes or with polyamines to create polyureas. vulcanchem.com These polymers have a wide range of industrial applications, from foams and coatings to adhesives. Research in this area focuses on how the incorporation of the rigid, aromatic pyrazole ring into the polymer backbone can influence the material's properties. For example, pyrazole-containing polymers can exhibit enhanced thermal stability compared to their purely aliphatic counterparts. vulcanchem.com

Synthetic Chemistry and Chemical Libraries : In synthetic organic chemistry, 4-Isocyanato-1-methyl-1H-pyrazole serves as a reagent for generating diverse libraries of compounds for high-throughput screening. chemscene.com Its predictable reactivity with a wide range of nucleophiles allows for the systematic creation of novel pyrazole derivatives with varied substituents. These libraries are instrumental in the search for new lead compounds in both pharmaceutical and agrochemical research. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-3-5(2-7-8)6-4-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMLNGHIFGKEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174064-57-3 | |

| Record name | 4-Isocyanato-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Isocyanato 1 Methyl 1h Pyrazole and Its Derivatives

Established Synthetic Routes to the 4-Isocyanatomethyl Pyrazole (B372694) Core

Traditional methods for the synthesis of the 4-isocyanatomethyl pyrazole core primarily rely on well-understood reactions such as nucleophilic substitution and the use of phosgene (B1210022) or its safer alternatives.

Nucleophilic Substitution Approaches from Halogenated Precursors

A common and direct route to 4-isocyanato-1-methyl-1H-pyrazole involves the use of a halogenated precursor, typically 4-(chloromethyl)-1-methyl-1H-pyrazole. cymitquimica.com In this approach, the chlorine atom is displaced by an isocyanate group through a nucleophilic substitution reaction. A typical procedure involves reacting 4-(chloromethyl)-1-methyl-1H-pyrazole with a source of the cyanate (B1221674) ion, such as potassium cyanate, in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide (DMF) at elevated temperatures. The electrophilic nature of the carbon in the chloromethyl group makes it susceptible to attack by the nucleophilic cyanate ion, leading to the formation of the desired isocyanate product. cymitquimica.com

The reactivity of the halogenated precursor is a critical factor in this synthesis. The presence of the pyrazole ring can influence the reactivity of the chloromethyl group. mdpi.com Variations of this method might involve the use of other leaving groups besides chlorine, although chloro-derivatives are common starting materials.

Phosgene and Triphosgene-Mediated Isocyanate Formation

The conversion of a primary amine to an isocyanate is a fundamental transformation in organic synthesis, and this can be applied to the synthesis of pyrazole isocyanates. Phosgene (COCl₂) has historically been a key reagent for this purpose. acs.orgnih.gov However, due to its extreme toxicity, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now widely preferred. nih.govthermofisher.krorgsyn.org

The synthesis would start from 4-(aminomethyl)-1-methyl-1H-pyrazole. This amine can be treated with triphosgene in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.org Triphosgene, a stable crystalline solid, in situ generates phosgene, which then reacts with the amine to form a carbamoyl (B1232498) chloride intermediate, which subsequently eliminates HCl to yield the isocyanate. nih.govthermofisher.kr This method is advantageous as it avoids the direct handling of gaseous phosgene. nih.govnih.gov The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate product.

Innovative Synthetic Strategies for Pyrazole Isocyanates

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. In the context of pyrazole isocyanate synthesis, this has led to the development of one-pot reactions, multicomponent reactions, and the use of catalytic systems.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. beilstein-journals.orgrsc.orgfrontiersin.org While specific MCRs for the direct synthesis of 4-isocyanato-1-methyl-1H-pyrazole are not extensively documented, the principles of MCRs can be applied to construct the pyrazole ring system with the necessary functional groups for subsequent conversion to the isocyanate. beilstein-journals.orgrsc.org

For instance, a multicomponent approach could involve the reaction of a hydrazine (B178648), a β-ketoester, and an aldehyde to form a substituted pyrazole. beilstein-journals.orgacs.org If one of the starting materials contains a masked or precursor functional group that can be readily converted to an isocyanate, this would constitute a highly efficient route. The Groebke–Blackburn–Bienaymé (GBB) reaction is an example of an isocyanide-based multicomponent reaction used to synthesize fused pyrazole systems, showcasing the potential of such strategies. beilstein-journals.org

Catalytic Systems in Pyrazole Isocyanate Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. nih.govnih.gov In the synthesis of pyrazole derivatives, various catalytic systems have been employed. For example, copper-catalyzed reactions have been used for the N-functionalization of pyrazoles and for domino annulation reactions to build complex heterocyclic systems. beilstein-journals.orgnih.gov

A notable development is the use of cobalt(III) catalysis for C-H bond amidation with isocyanates, which provides a convergent route for preparing amides from arenes and heteroarenes. nih.gov While this specific example involves the reaction of an isocyanate, the underlying principle of transition-metal-catalyzed C-H functionalization could potentially be adapted to introduce an isocyanate precursor or the isocyanate group itself onto a pre-existing pyrazole ring. The use of catalysts can also be important in the deblocking of protected isocyanates, a strategy that can be used to generate reactive isocyanates in situ. rsc.org

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to an industrial, scalable process presents several challenges. For the synthesis of 4-isocyanato-1-methyl-1H-pyrazole, factors such as reagent toxicity, reaction conditions, and purification methods are critical.

The use of hazardous reagents like phosgene is a major obstacle for large-scale production. google.com The adoption of triphosgene is a significant improvement in safety, but its cost and the need for careful handling remain considerations. nih.gov Flow chemistry offers a promising alternative for handling hazardous intermediates, as it allows for their in situ generation and immediate consumption in a closed system, which can be a safer and more scalable approach for isocyanate synthesis. google.comnih.gov

Process optimization would involve a detailed study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity while minimizing byproducts. The development of robust and efficient purification methods is also essential for obtaining the final product with the required specifications for its intended applications. One-pot syntheses are particularly attractive for scalability as they reduce the number of unit operations. rsc.orgresearchgate.net

Table of Research Findings on Pyrazole Synthesis Methodologies

| Methodology | Key Features | Starting Materials (Examples) | Catalyst/Reagent (Examples) | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | Displacement of a leaving group from a halogenated precursor. | 4-(chloromethyl)-1-methyl-1H-pyrazole, Potassium cyanate | - | Direct, well-established route. |

| Phosgene/Triphosgene-Mediated Formation | Conversion of a primary amine to an isocyanate. nih.govthermofisher.kr | 4-(aminomethyl)-1-methyl-1H-pyrazole | Triphosgene, Pyridine (B92270) nih.govorgsyn.org | Avoids direct use of phosgene gas, generally high yielding. nih.gov |

| One-Pot/Multicomponent Reactions | Multiple reaction steps in a single pot. beilstein-journals.orgrsc.org | Hydrazines, β-ketoesters, Aldehydes beilstein-journals.org | Various, can be catalyst-free or use acids/bases. beilstein-journals.org | Increased efficiency, reduced waste, atom economy. frontiersin.org |

| Catalytic Systems | Use of catalysts to promote reactions. nih.govnih.gov | N-aryl-1H-pyrazoles, Isocyanates nih.gov | Cobalt(III) complexes, Copper salts nih.govnih.gov | Milder conditions, higher selectivity, potential for novel transformations. nih.gov |

Industrial Production Methodologies for Enhanced Efficiency

Continuous Flow Chemistry

Continuous flow synthesis has emerged as a superior methodology for the large-scale production of pyrazoles and related heterocyclic compounds. mdpi.com This technique involves pumping reagents through a network of tubes or channels where the reaction occurs. This method offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and safety, which is particularly important when handling highly reactive compounds like isocyanates. mdpi.com

The synthesis of pyrazole cores can be achieved through various methods, including the cyclocondensation of carbonyl compounds with hydrazine derivatives or 1,3-dipolar cycloadditions. mdpi.com For the industrial synthesis of 4-isocyanato-1-methyl-1H-pyrazole, a multi-step flow process could be envisioned. A potential precursor, 4-amino-1-methyl-1H-pyrazole, could be synthesized in a flow reactor and then converted to the target isocyanate in a subsequent step, possibly using a phosgene-free route for enhanced safety. The use of flow reactors can be particularly advantageous for this transformation, minimizing the accumulation of hazardous intermediates.

| Parameter | Batch Processing | Continuous Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Poor, can lead to localized hot spots and side reactions. | Excellent, due to high surface-area-to-volume ratio, allowing for precise temperature control. | mdpi.com |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer as only small volumes are reacting at any given time, minimizing risk. | mdpi.com |

| Scalability | Difficult, often requires re-optimization of reaction conditions. | Straightforward, achieved by running the system for longer periods or by parallelizing reactors ("scaling-out"). | mdpi.comnih.gov |

| Product Quality | Can have batch-to-batch variability. | Consistent product quality and higher purity due to precise process control. | mdpi.com |

| Reaction Time | Often longer due to slow heating/cooling and reagent addition. | Significantly reduced reaction times, from hours to minutes. | mdpi.com |

Advanced Catalytic Syntheses of Pyrazole Derivatives

The synthesis of derivatives from the pyrazole core can be significantly enhanced through advanced catalytic methods. The use of transition-metal catalysts, particularly earth-abundant metals like cobalt, represents a cost-effective and sustainable approach for C-H bond functionalization. nih.gov This allows for the direct introduction of functional groups onto the pyrazole ring, avoiding multi-step sequences that require pre-functionalized starting materials.

For instance, cobalt(III)-catalyzed C-H bond amidation allows for the reaction of pyrazoles with a wide range of isocyanates to produce complex amide derivatives. nih.gov This methodology is robust, compatible with various functional groups, and has been proven to be scalable to the gram level with low catalyst loading, demonstrating its potential for industrial application. nih.gov

| Pyrazole Substrate (1) | Isocyanate Substrate (2) | Catalyst Loading (mol %) | Product Yield (%) |

|---|---|---|---|

| 1-phenyl-1H-pyrazole (1a) | Phenyl isocyanate (2a) | 2.5 | 75 (gram scale) |

| 1-phenyl-1H-pyrazole (1a) | Hexyl isocyanate (2j) | 10 | 67 |

| 1-(4-methoxyphenyl)-1H-pyrazole (1l) | Phenyl isocyanate (2a) | 5 | 81 |

| 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole (1o) | Phenyl isocyanate (2a) | 5 | 71 |

| 1-(naphthalen-1-yl)-1H-pyrazole (1q) | Phenyl isocyanate (2a) | 5 | 70 |

These research findings highlight a clear path toward more efficient industrial production of 4-isocyanato-1-methyl-1H-pyrazole and its derivatives. By combining the precise control and safety of continuous flow chemistry for the synthesis of the core isocyanate with the efficiency and versatility of modern catalytic methods for derivatization, high-value chemical products can be manufactured on a large scale with improved economic and environmental outcomes. mdpi.comnih.gov

Elucidation of Reactivity and Mechanistic Pathways of 4 Isocyanato 1 Methyl 1h Pyrazole

Intrinsic Electrophilic Nature of the Isocyanate Functional Group

The reactivity of 4-Isocyanato-1-methyl-1H-pyrazole is fundamentally dictated by the isocyanate (–N=C=O) functional group. The central carbon atom of this group is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and oxygen. wikipedia.orgdiva-portal.orgresearchgate.net This creates a significant partial positive charge on the carbon, making it a prime target for attack by a wide array of nucleophiles. wikipedia.orgdiva-portal.orgdoxuchem.com The resonance structures of the isocyanate group illustrate this charge distribution, with the central carbon atom being electron-deficient.

The reactivity of the isocyanate can be influenced by the substituent it is attached to. An electron-withdrawing group attached to the isocyanate tends to increase the electrophilicity of the carbon atom, thereby enhancing its reactivity. rsc.org Conversely, an electron-donating group would decrease its reactivity. rsc.org In the case of 4-Isocyanato-1-methyl-1H-pyrazole, the pyrazole (B372694) ring's electronic influence plays a role in modulating this inherent reactivity.

Nucleophilic Addition Reactions and Derivative Formation

The most characteristic reaction of isocyanates is nucleophilic addition, where a compound with an active hydrogen atom attacks the electrophilic carbon of the isocyanate group. cymitquimica.com This process is the cornerstone for the synthesis of a multitude of derivatives.

Formation of Urea (B33335) and Carbamate (B1207046) Linkages with Amines and Alcohols

The reactions of 4-Isocyanato-1-methyl-1H-pyrazole with primary or secondary amines yield substituted urea derivatives. Similarly, reaction with alcohols affords carbamate (urethane) linkages. wikipedia.orgdoxuchem.com These reactions are typically highly efficient and proceed via a two-step mechanism: initial nucleophilic attack by the amine's nitrogen or the alcohol's oxygen on the isocyanate carbon, followed by proton transfer to the isocyanate nitrogen. rsc.org

The general scheme for these reactions is as follows:

Reaction with Amines (Urea Formation): R-NH₂ + R'-NCO → R'-NH-C(O)-NH-R

Reaction with Alcohols (Carbamate Formation): R-OH + R'-NCO → R'-NH-C(O)-O-R

These reactions are fundamental in various synthetic applications, from drug discovery to polymer science. wikipedia.orgnih.gov For instance, the formation of pyrazole-urea bonds is a key step in creating dynamic covalent polyureas. researchgate.net

| Nucleophile | Resulting Linkage | Product Class |

|---|---|---|

| Amine (R-NH₂) | -NH-C(O)-NH- | Urea |

| Alcohol (R-OH) | -NH-C(O)-O- | Carbamate (Urethane) |

| Water (H₂O) | -NH-C(O)-OH (unstable) | Carbamic Acid (decomposes to Amine + CO₂) |

| Thiol (R-SH) | -NH-C(O)-S- | Thiocarbamate |

| Carboxylic Acid (R-COOH) | -NH-C(O)-O-C(O)- | Mixed Anhydride (can rearrange) |

Reactivity with Diverse Nucleophilic Substrates

Beyond amines and alcohols, the isocyanate group of 4-Isocyanato-1-methyl-1H-pyrazole is reactive towards other nucleophiles. wikipedia.org

Water: Reaction with water initially forms an unstable carbamic acid derivative, which readily decarboxylates to yield the corresponding 4-amino-1-methyl-1H-pyrazole and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is notably utilized in the production of polyurethane foams where the generated CO₂ acts as a blowing agent. wikipedia.org

Thiols: Thiols react in a manner analogous to alcohols to produce thiocarbamates. diva-portal.org

Carboxylic Acids: The reaction with a carboxylic acid can lead to a mixed anhydride, which may be unstable and can rearrange, often leading to amide formation and extrusion of carbon dioxide. wikipedia.org

Substitution Reactions Involving the Isocyanate Moiety

While addition is the predominant pathway, substitution reactions involving the isocyanate group can also be considered. In some contexts, the entire isocyanate group can be replaced by other functional groups, though this is less common than addition. More relevant to the pyrazole core is the influence of the isocyanate group on the aromatic ring's reactivity. As an electron-withdrawing group, the –NCO moiety deactivates the pyrazole ring towards electrophilic substitution. Conversely, it can facilitate nucleophilic aromatic substitution on the pyrazole ring, should a suitable leaving group be present at another position.

Cycloaddition Reactions and Heterocyclic Annulation Processes

The isocyanate group contains cumulated double bonds and can participate in cycloaddition reactions.

[2+2] Cycloaddition: Isocyanates can react with alkenes, particularly electron-rich ones, to form β-lactam rings. rsc.orgresearchtrends.net The mechanism can be either concerted or stepwise, depending on the substrates. researchtrends.net

[3+2] Cycloaddition: Isocyanates are known to react with various three-atom components. For example, they can react with aza-oxyallyl cations to form five-membered lactam architectures. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): Acting as a dienophile, the C=N bond of the isocyanate can react with 1,3-dienes to form six-membered heterocyclic rings. wikipedia.org Nickel-catalyzed [2+2+2] cycloadditions of isocyanates with dienes have also been reported to yield dihydropyrimidine-2,4-diones. oup.com

Furthermore, intramolecular cycloaddition is a significant pathway for pyrazole isocyanates. Research has shown that pyrazole-4-isocyanates can undergo intramolecular Friedel-Crafts-type cyclization to form fused heterocyclic systems, such as pyrazolo-benzazepinones, demonstrating a powerful method for constructing medium-sized cyclic lactams. researchgate.net

Polymerization Kinetics and Mechanism Studies

The bifunctional or polyfunctional nature of isocyanates is the basis for the production of polyurethanes, a major class of polymers. wikipedia.orgrsc.org If 4-Isocyanato-1-methyl-1H-pyrazole were to be used in conjunction with a di- or poly-functional nucleophile (like a diol or diamine), it could act as a monofunctional chain-terminating agent.

However, the primary application in polymer science involves di- or poly-isocyanates reacting with polyols. nih.govmdpi.com The reaction mechanism is a step-growth polymerization, specifically a polyaddition reaction. The kinetics of urethane (B1682113) formation are well-studied and are known to be catalyzed by various compounds, including tertiary amines and organometallic species. kuleuven.beacs.org

Polyurethane Formation via Reaction with Polyols

Polyurethanes are a class of polymers formed through the step-growth polymerization reaction between a poly-functional isocyanate and a polyol, a molecule containing multiple hydroxyl (-OH) groups. nih.govscispace.com The fundamental reaction involves the addition of an alcohol (from the polyol) to the isocyanate group, forming a urethane linkage (-NH-CO-O-). scispace.com

The isocyanate group in 4-isocyanato-1-methyl-1H-pyrazole is highly electrophilic, making it susceptible to nucleophilic attack by the hydroxyl groups of polyols. When 4-isocyanato-1-methyl-1H-pyrazole reacts with a polyol, a polyurethane is formed. This process does not produce any by-products, which is a significant advantage in industrial applications. scispace.com The reaction proceeds until one of the reactants is consumed, resulting in a polymer chain incorporating the 1-methyl-1H-pyrazole moiety. The properties of the resulting polyurethane, such as flexibility, hardness, and thermal stability, can be tailored by the choice of the polyol. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Resulting Linkage | Product |

|---|---|---|---|

| Isocyanate (R-NCO) | Polyol (R'-OH) | Urethane (Carbamate) | Polyurethane |

Dynamics of Blocked Isocyanate Adducts and Deblocking Mechanisms

The high reactivity of isocyanates can be problematic for storage and one-component coating systems. sid.ir To address this, isocyanates are often "blocked" by reacting them with a compound containing an active hydrogen, such as a pyrazole. researchgate.netmdpi.com This creates a thermally reversible adduct, known as a blocked isocyanate, which is stable at ambient temperatures. bham.ac.ukinformahealthcare.com

The blocking reaction involves the addition of the blocking agent across the N=C bond of the isocyanate. The resulting blocked isocyanate can be deblocked upon heating, which regenerates the free isocyanate and the blocking agent through an elimination-addition mechanism. sid.ir The regenerated isocyanate is then available to react with a polyol to form a polyurethane. nih.gov Pyrazole-based blocking agents are noted for their effectiveness in both blocking and deblocking processes. researchgate.net

The deblocking temperature is a critical parameter and depends on the chemical structure of both the isocyanate and the blocking agent. sid.ir Studies on various pyrazole-blocked isocyanates, such as those derived from 4-bromo-1H-pyrazole and diisocyanates like toluene (B28343) diisocyanate (TDI) or hexamethylene diisocyanate (HMDI), show a range of deblocking temperatures. Spectroscopic analysis, particularly the disappearance of the characteristic isocyanate peak around 2250–2270 cm⁻¹ in FTIR spectra, confirms the successful blocking of the isocyanate. nih.govmdpi.comresearchgate.net Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine the deblocking temperature, which appears as an endothermic peak. informahealthcare.comresearchgate.netresearchgate.net

| Isocyanate | Blocking Agent | Deblocking Temperature (°C) | Reference |

|---|---|---|---|

| Hexamethylene diisocyanate (HMDI) | 4-bromo-1H-pyrazole | 185 | informahealthcare.comresearchgate.net |

| Toluene diisocyanate (TDI) | 4-bromo-1H-pyrazole | 238 | researchgate.net |

| Toluene diisocyanate (TDI) | 3-(4-bromo-phenyl)-1H-pyrazole | 240 | nih.govmdpi.com |

| Isophorone diisocyanate (IPDI) | 3,5-dimethylpyrazole (DMP) | >105 | sid.ir |

Reactivity within the Context of Pyrazole Heterocycle Derivatization

The isocyanate functional group of 4-isocyanato-1-methyl-1H-pyrazole serves as a reactive handle for the synthesis of a wide array of pyrazole derivatives. The compound's utility as a building block stems from the electrophilic character of the isocyanate carbon, which readily reacts with various nucleophiles.

Key reactions for derivatization include:

Reaction with Amines: Forms urea derivatives. This is achieved by reacting 4-isocyanato-1-methyl-1H-pyrazole with primary or secondary amines.

Reaction with Alcohols: Forms carbamate (urethane) derivatives. This reaction is central to polyurethane formation but can also be used to attach the pyrazole moiety to smaller alcohol-containing molecules.

These addition reactions allow for the covalent attachment of the 1-methyl-1H-pyrazole scaffold to other molecules, making it a valuable synthon in medicinal chemistry and materials science. hilarispublisher.com The pyrazole ring itself is a stable aromatic system that is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. nih.govbeilstein-journals.org By using a pre-functionalized pyrazole like 4-isocyanato-1-methyl-1H-pyrazole, chemists can directly incorporate this important heterocycle into larger, more complex structures.

| Reactant | Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|---|

| 4-Isocyanato-1-methyl-1H-pyrazole | Amine (R-NH₂) | Urea | Substituted Pyrazole Urea |

| 4-Isocyanato-1-methyl-1H-pyrazole | Alcohol (R-OH) | Carbamate (Urethane) | Substituted Pyrazole Carbamate |

Advanced Applications of 4 Isocyanato 1 Methyl 1h Pyrazole in Chemical Sciences

Building Block for Complex Molecular Architectures and Organic Scaffolds

The dual functionality of 4-isocyanato-1-methyl-1H-pyrazole makes it an exemplary building block for constructing intricate molecular frameworks. The pyrazole (B372694) core serves as a stable scaffold, while the isocyanate group provides a reactive handle for a multitude of chemical transformations.

The high electrophilicity of the carbon atom in the isocyanate group (–N=C=O) allows it to readily undergo nucleophilic addition reactions. researchgate.net This reactivity is frequently exploited to introduce new functional groups at the 4-position of the pyrazole ring, leading to a diverse array of derivatives. The most common transformations involve reactions with alcohols to form carbamates (urethanes) and with amines to yield ureas.

These reactions are typically high-yielding and proceed under mild conditions, making them suitable for creating libraries of compounds for various screening purposes. For instance, derivatives of a structurally similar compound, 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole, serve as crucial intermediates in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are significant in the treatment of Acute Myeloid Leukemia (AML). vulcanchem.com This highlights the utility of the isocyanato-pyrazole scaffold in medicinal chemistry for accessing biologically active molecules.

Table 1: Synthesis of Functionalized Pyrazole Derivatives

| Reactant | Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|---|

| 4-Isocyanato-1-methyl-1H-pyrazole | Alcohol (R-OH) | -NH-C(=O)-O-R | Carbamate (B1207046) |

| 4-Isocyanato-1-methyl-1H-pyrazole | Amine (R-NH₂) | -NH-C(=O)-NH-R | Urea (B33335) |

This table illustrates the primary reactions of the isocyanate group to form stable, functionalized pyrazole derivatives. researchgate.net

Beyond simple functionalization, 4-isocyanato-1-methyl-1H-pyrazole and its analogues are valuable precursors for synthesizing more complex, polycyclic systems where the pyrazole ring is fused with other heterocyclic or carbocyclic structures. These fused systems are of great interest in medicinal and materials chemistry due to their rigid, well-defined three-dimensional shapes.

A key strategy involves intramolecular cyclization reactions. For example, a related compound, 4-isocyanato-3-(2-naphthyl)-1-phenylpyrazole, has been shown to undergo intramolecular Friedel-Crafts cyclization when treated with a Lewis acid like aluminum chloride, resulting in the formation of a tetracyclic heteroannulated system, 2H-benzo[h]pyrazolo[4,3-c]isoquinoline. researchgate.net This type of transformation provides a powerful method for building complex molecular architectures from a relatively simple pyrazole starting material. Furthermore, functionalized pyrazoles can participate in multicomponent reactions followed by cyclization steps to construct diverse fused heterocycles, demonstrating their strategic value in diversity-oriented synthesis. frontiersin.org

Contributions to Polymer Chemistry and Advanced Materials Science

The reactivity of the isocyanate group makes 4-isocyanato-1-methyl-1H-pyrazole a significant monomer and modifier in the field of polymer chemistry. Its incorporation into polymer backbones or as a functional moiety can impart unique thermal and mechanical properties to the resulting materials.

Polyurethanes (PUs) are a major class of polymers formed from the reaction of isocyanates and polyols. acs.org A sophisticated application of pyrazole derivatives in this area is in the formulation of "blocked isocyanates." In these systems, a pyrazole molecule is used as a thermally reversible "blocking agent" for a highly reactive polyisocyanate. researchgate.netmdpi.com The resulting pyrazole-blocked isocyanate is stable at ambient temperatures, preventing premature polymerization.

Upon heating, the pyrazole is released, regenerating the reactive isocyanate which can then react with a polyol to form the polyurethane network. researchgate.net This process allows for the creation of one-component (1K) coating systems that cure only when desired, offering superior control over the curing process. researchgate.netresearchgate.net The deblocking temperature can be precisely tuned by modifying the substituents on the pyrazole ring, enabling the design of PU materials with tailored curing profiles for specific applications, such as automotive clearcoats. researchgate.netmdpi.com

Table 2: Deblocking Temperatures of Pyrazole-Blocked Isocyanates

| Pyrazole Blocking Agent | Approximate Deblocking Temperature (°C) | Application Note |

|---|---|---|

| 3,5-Dimethylpyrazole (DMP) | 110-130 | Lower temperature curing for sensitive substrates. mdpi.comresearchgate.net |

| Pyrazole (PYR) | 130-150 | Standard curing conditions. mdpi.com |

| 3,5-Di-tert-butylpyrazole (DBP) | >150 | Higher temperature applications requiring enhanced stability. researchgate.netmdpi.com |

This table shows how different pyrazole derivatives can be used to control the curing temperature of polyurethane systems. The deblocking temperature can be adjusted from approximately 85 to 200°C by varying the pyrazole substituents. researchgate.netmdpi.com

The use of pyrazole-based isocyanates extends to the design of highly functional polymers and advanced coatings. An innovative approach involves the use of "dual-curable" blocking agents based on methacrylate-functionalized pyrazoles. researchgate.net In these systems, the pyrazole derivative serves two roles. First, it acts as a thermal blocking agent for an isocyanate, as described previously. Upon heating, the isocyanate is released to form a polyurethane network. Simultaneously, the now-free methacrylate-functionalized pyrazole can undergo a separate, radical-based polymerization. researchgate.net

This dual-curing process results in the formation of an interpenetrating polymer network (IPN), where two different polymer networks (polyurethane and polymethacrylate) are physically entangled. This structure leads to materials with significantly enhanced mechanical properties, such as superior scratch resistance and hardness, which are highly desirable for protective coatings. researchgate.net This strategy exemplifies the sophisticated design of functional polymers enabled by the unique chemistry of functionalized pyrazoles.

Strategic Role in Modern Organic Synthesis Methodologies

4-Isocyanato-1-methyl-1H-pyrazole is more than just a reactant; it plays a strategic role in modern synthetic methodologies aimed at efficiency and molecular diversity. Its dual chemical nature—a nucleophilic heterocyclic system and a highly reactive electrophilic functional group—makes it a versatile tool for synthetic chemists. researchgate.net

The compound serves as a valuable C1 building block, a term used for small, reactive molecules that can introduce single carbon units during the construction of larger molecules. diva-portal.org The clean and efficient reactivity of the isocyanate group is particularly advantageous in high-throughput and combinatorial chemistry. For instance, in parallel synthesis, an excess of a nucleophile can be used to drive a reaction with the isocyanate to completion, and the unreacted excess can be easily removed using a polymer-supported "scavenger" reagent, simplifying purification. pitt.edu

Furthermore, the pyrazole scaffold is a key feature in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. beilstein-journals.org Functionalized pyrazoles can be designed to participate in such reactions, rapidly generating libraries of structurally diverse molecules from simple starting materials. frontiersin.org The strategic use of building blocks like 4-isocyanato-1-methyl-1H-pyrazole in these advanced methodologies is crucial for accelerating the discovery of new materials and pharmaceuticals.

Coordination Chemistry and Ligand Design Principles

Pyrazole and its derivatives are highly significant ligands in coordination and organometallic chemistry. nih.gov The two adjacent nitrogen atoms in the five-membered ring act as excellent donor sites for coordinating with a wide range of metal ions, including transition metals like copper (Cu), zinc (Zn), cobalt (Co), and iron (Fe). nih.govakjournals.com The resulting metal complexes have applications in catalysis, materials science, and as models for bioinorganic systems. nih.gov

4-Isocyanato-1-methyl-1H-pyrazole can be utilized in ligand design in two primary ways:

Direct Coordination: The pyrazole ring itself can coordinate directly to a metal center through its sp²-hybridized nitrogen atom.

Ligand Derivatization: The reactive isocyanate group can be used to synthesize more elaborate, multifunctional ligands. By reacting the isocyanate with molecules containing other donor groups (e.g., an amino-functionalized pyridine (B92270) or another heterocycle), complex multidentate or bridging ligands can be prepared. This strategy allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Below is a table of representative metal complexes formed with pyrazole-based ligands, illustrating their structural diversity.

| Complex Formula | Metal Ion | Ligand(s) | Key Structural Feature | Reference |

| [Cd(L¹)₂Cl₂] | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L¹) | Mononuclear complex | nih.gov |

| Cu(L¹)₂(C₂H₅OH)₂₂ | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L¹) | Mononuclear complex | nih.gov |

| Fe(L²)₂(H₂O)₂₂·2H₂O | Fe(III) | Product of in situ oxidation of L¹ (L²) | Mononuclear complex | nih.gov |

| [Cu(NapMe-Pz)₂(NO₃)₂]·H₂O | Cu(II) | 1-(naphthalen-2-ylmethyl)-lH-pyrazole (NapMe-Pz) | Mononuclear complex | nih.gov |

| M(HL)₂(H₂O)₂₂ | Co, Ni | 3,5-dimethyl-1H-pyrazole-1-carboxamidine (HL) | Isostructural compounds | akjournals.com |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. Urea-functionalized pyrazoles, which are direct derivatives of 4-Isocyanato-1-methyl-1H-pyrazole, are particularly effective in this regard. The urea group contains both hydrogen bond donors (N-H) and acceptors (C=O), which can form strong and directional interactions.

These interactions can drive the self-assembly of molecules into complex architectures such as tapes, sheets, or helical fibers. rsc.org Under certain conditions, these fibers can entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a supramolecular gel. dur.ac.uk Research has shown that the gelation properties of urea-derivatized pyrazoles can be finely tuned. For instance, the conformation of the molecule can be switched by external stimuli like changes in pH, which alters the hydrogen-bonding patterns and can trigger or break the gel state. dur.ac.uk This "smart" behavior makes these materials promising for applications in controlled release, sensing, and crystal growth engineering. dur.ac.uk

Potential in Agrochemical Intermediate Development

The pyrazole ring is a privileged scaffold found in numerous commercially successful agrochemicals, particularly fungicides and herbicides. beilstein-journals.org The development of new active compounds is crucial for managing crop diseases and overcoming resistance. researchgate.netrudn.ru

The "Intermediate Derivatization Method" is a highly effective strategy in modern agrochemical discovery, where a versatile building block is systematically modified to generate a library of new candidate molecules. researchgate.net 4-Isocyanato-1-methyl-1H-pyrazole is an ideal candidate for such an approach. Its reactive isocyanate group allows for the rapid and efficient synthesis of a wide range of pyrazole-containing derivatives, most notably pyrazole-ureas and -amides. rudn.ru

Researchers have synthesized and tested various pyrazole-urea compounds, demonstrating their potential as potent fungicides. For example, specific derivatives have shown high efficacy against fungal pathogens like Sclerotinia sclerotiorum. rudn.ru

The table below presents research findings on the fungicidal activity of a pyrazole-urea derivative against common phytopathogenic fungi.

| Compound | Target Fungus | Concentration | Inhibition Rate | Reference |

| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea | Sclerotinia sclerotiorum | 100 ppm | 90.5% | rudn.ru |

Emerging Applications in Optoelectronic Materials

There is growing interest in using nitrogen-based heterocyclic compounds for the development of advanced optoelectronic materials. Pyrazole derivatives have been identified as promising components for Organic Light Emitting Diodes (OLEDs). nih.gov Specifically, they have been used as ligands for iridium complexes, which are important phosphorescent emitters in OLED devices. nih.gov The electronic properties of the pyrazole ligand can influence the color and efficiency of the emitted light.

Furthermore, the principles of supramolecular assembly, driven by pyrazole-containing molecules, are being harnessed to create novel optical materials. By designing pyrazole-based molecules that self-assemble into highly ordered crystalline frameworks through hydrogen bonding and other weak interactions, it is possible to generate materials with unique photophysical properties. semanticscholar.org One such property is crystallization-induced emission (CIE), where the molecules are non-emissive in solution but become highly luminescent in their aggregated or crystalline state. semanticscholar.org This phenomenon is of great interest for applications in solid-state lighting, sensors, and optical data storage. The ability to functionalize pyrazoles via an isocyanate group provides a synthetic tool to create new building blocks for these advanced materials.

Computational and Theoretical Investigations of 4 Isocyanato 1 Methyl 1h Pyrazole

Quantum Chemical Characterization and Property Prediction: An Uncharted Territory

Detailed quantum chemical characterizations are fundamental to understanding the intrinsic properties of a molecule. For 4-isocyanato-1-methyl-1H-pyrazole, such studies are currently unavailable.

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. A DFT analysis of 4-isocyanato-1-methyl-1H-pyrazole would provide crucial insights into its molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. This information is vital for predicting its reactivity and intermolecular interactions. However, no specific DFT studies focused on this compound have been published.

Conformational Analysis and Molecular Stability

The three-dimensional arrangement of atoms, or conformation, significantly influences a molecule's physical and chemical properties. A thorough conformational analysis of 4-isocyanato-1-methyl-1H-pyrazole would identify its most stable geometric isomers and the energy barriers between different conformations. Such an analysis, which could be performed using various computational methods, is essential for understanding its structural preferences and potential biological activity. At present, this information is not available in the public domain.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly DFT, are routinely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. For 4-isocyanato-1-methyl-1H-pyrazole, there are no published computational predictions of its NMR or IR spectra.

Computational Modeling of Reaction Mechanisms: Awaiting Investigation

Understanding the reaction mechanisms of 4-isocyanato-1-methyl-1H-pyrazole is key to harnessing its synthetic potential. The isocyanate group is known for its reactivity towards a wide range of nucleophiles, and computational modeling could elucidate the intricate details of these transformations.

Investigation of Reaction Pathways and Transition States

Computational modeling can map out the potential energy surfaces of chemical reactions, identifying the most likely reaction pathways and the structures of the transition states. This would be particularly insightful for the reactions of 4-isocyanato-1-methyl-1H-pyrazole with alcohols, amines, and other nucleophiles. Currently, no such computational investigations have been reported.

Energetic Profiles of Key Transformations

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can provide detailed energetic profiles for chemical reactions. This data is crucial for determining reaction kinetics and thermodynamics. The energetic profiles for key transformations involving 4-isocyanato-1-methyl-1H-pyrazole have yet to be computationally modeled and published.

Application of Chemoinformatics and Structure-Activity Relationship (SAR) Methodologies

Chemoinformatics integrates computer and information science to address chemical problems, particularly in drug discovery and materials science. mdpi.com For a compound like 4-isocyanato-1-methyl-1H-pyrazole, chemoinformatics, especially through Quantitative Structure-Activity Relationship (QSAR) modeling, offers a powerful approach to predict its biological activities or chemical properties and to guide the synthesis of new derivatives with enhanced characteristics. eurasianjournals.comnih.govnih.gov The core principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. ijsdr.org

The process of building a QSAR model for derivatives of 4-isocyanato-1-methyl-1H-pyrazole would begin with the creation of a dataset of structurally similar molecules with experimentally determined activities. These activities could range from inhibition of a specific enzyme to a particular material property. nih.govnih.gov For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., branching indices, connectivity).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model that correlates the descriptors with the observed activity. nih.govacs.org Such models can then be used to predict the activity of new, unsynthesized derivatives of 4-isocyanato-1-methyl-1H-pyrazole. This predictive capability is invaluable for prioritizing which compounds to synthesize and test, thereby saving significant time and resources. eurasianjournals.com

For instance, a hypothetical SAR study on a series of 4-isocyanato-1-methyl-1H-pyrazole derivatives as potential kinase inhibitors might reveal that certain substituents on the pyrazole (B372694) ring are crucial for activity. The isocyanate group, being highly reactive, could be envisioned as a reactive handle for covalent modification of a target protein, a strategy increasingly used in drug design.

To illustrate the potential findings of such a study, a hypothetical data table is presented below. This table showcases how variations in substituents on the pyrazole ring could influence inhibitory activity against a hypothetical kinase.

| Compound ID | Substituent (R) | Molecular Weight | logP | IC50 (nM) |

|---|---|---|---|---|

| 1 | -H | 137.12 | 0.85 | 520 |

| 2 | -Cl | 171.57 | 1.54 | 250 |

| 3 | -F | 155.12 | 1.02 | 310 |

| 4 | -CH3 | 151.15 | 1.28 | 415 |

| 5 | -CF3 | 205.12 | 1.95 | 150 |

From this hypothetical data, one could infer that electron-withdrawing groups at the R position, such as -Cl and particularly -CF3, enhance the inhibitory activity. This insight could then guide the synthesis of further derivatives with even more potent electron-withdrawing substituents.

Molecular Dynamics Simulations for Material Systems and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. eurasianjournals.comeurasianjournals.com This methodology can provide detailed insights into the behavior of 4-isocyanato-1-methyl-1H-pyrazole in various environments, such as in solution or as part of a larger material system. researchgate.net The simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves over time.

A key application of MD simulations for 4-isocyanato-1-methyl-1H-pyrazole would be in the study of its role in the formation of polyurethanes. The isocyanate group is highly reactive towards nucleophiles like alcohols, forming urethane (B1682113) linkages. mdpi.comdoxuchem.com An MD simulation could model the interaction of 4-isocyanato-1-methyl-1H-pyrazole with polyols, providing insights into the reaction mechanism at an atomistic level. mdpi.comkuleuven.be This could involve investigating the conformational preferences of the molecule that favor the reaction, the role of solvent molecules in mediating the interaction, and the energetics of the urethane bond formation.

Furthermore, MD simulations can be used to predict the properties of materials derived from 4-isocyanato-1-methyl-1H-pyrazole. For example, if this compound is used as a monomer or a cross-linking agent in the synthesis of a polyurethane, MD simulations could be employed to model the resulting polymer network. By simulating the polymer's response to external stimuli, such as mechanical stress or temperature changes, it is possible to predict macroscopic properties like tensile strength, elasticity, and glass transition temperature.

To conduct such a simulation, a force field is required to describe the interactions between the atoms. For isocyanates, specialized force fields have been developed to accurately model their phase behavior and reactivity. nsf.gov The simulation would be set up by placing the molecules in a simulation box, often with periodic boundary conditions to mimic a bulk system. The system is then equilibrated to the desired temperature and pressure, after which a production run is performed to collect data for analysis.

Below is a hypothetical data table outlining the parameters for an MD simulation of 4-isocyanato-1-methyl-1H-pyrazole in a solution of 1-propanol (B7761284), aimed at studying the initial stages of urethane formation.

| Parameter | Value |

|---|---|

| Force Field | TraPPE-UA |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 353 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Time | 100 ns |

| Number of 4-isocyanato-1-methyl-1H-pyrazole molecules | 50 |

| Number of 1-propanol molecules | 1000 |

Analysis of the simulation trajectory could reveal key information such as the radial distribution functions between the isocyanate carbon and the alcohol oxygen, the orientation of the reacting molecules, and the hydrogen bonding network in the system, all of which would contribute to a deeper understanding of the reactivity of 4-isocyanato-1-methyl-1H-pyrazole.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Approaches and Catalytic Innovations

The synthesis of pyrazole (B372694) derivatives, including isocyanates, is an area of active investigation, with a focus on developing more efficient, selective, and scalable methods. While classical approaches like the Knorr pyrazole synthesis have been foundational, researchers are now exploring novel routes that offer improved yields and milder reaction conditions.

One promising avenue is the use of innovative catalytic systems. Heterogeneous catalysts, particularly those immobilized on supports like silica, are gaining traction. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often, enhanced stability. For instance, acid-functionalized catalysts like silica-supported sodium hydrogen sulfate (B86663) have demonstrated effectiveness in pyrazole synthesis under mild conditions.

Metal-functionalized catalysts are also being explored for their unique reactivity. The development of in situ catalysts, such as those formed from pyrazole-based ligands and copper (II) salts, has shown potential for promoting specific chemical transformations. mdpi.com Mechanistic studies, such as those on oxidation-induced N–N coupling of diazatitanacycles, are providing deeper insights into reaction pathways, which can inform the design of more effective synthetic strategies. rsc.org

Future research is likely to focus on the development of biocatalytic processes and photocatalytic reactions, which align with the growing demand for sustainable chemical manufacturing. The application of computational chemistry and molecular modeling is also expected to accelerate the discovery of novel catalysts and the optimization of reaction parameters.

Advanced Material Applications and Performance Enhancement

The unique chemical structure of 4-Isocyanato-1-methyl-1H-pyrazole, featuring a reactive isocyanate group and a stable pyrazole ring, makes it a compelling building block for advanced materials. A significant area of application is in the formulation of high-performance coatings, such as automotive clearcoats.

In this context, pyrazole-based blocked isocyanates serve as effective crosslinkers. The pyrazole moiety can act as a blocking agent for the isocyanate group, preventing premature reactions. Upon thermal curing, the isocyanate is deblocked and can react with polyol resins to form a durable urethane (B1682113) network. Research has shown that by modifying the substituents on the pyrazole ring, the deblocking temperature can be precisely controlled, allowing for lower-temperature curing processes. mdpi.comresearchgate.net This not only reduces energy consumption but also enables the use of heat-sensitive substrates.

The incorporation of pyrazole-based crosslinkers has been demonstrated to enhance the mechanical properties of coatings. For example, clearcoats cured with these crosslinkers have exhibited improved surface hardness and scratch resistance compared to those formulated with conventional crosslinkers. mdpi.comresearchgate.net

Future research in this area will likely explore the use of 4-Isocyanato-1-methyl-1H-pyrazole in other polymer systems, such as adhesives, sealants, and elastomers. Its potential for creating materials with tailored thermal, mechanical, and chemical resistance properties is a key driver for ongoing investigation.

Table 1: Performance Enhancement of Automotive Clearcoats with Pyrazole-Based Blocked Isocyanates

| Property | Conventional Crosslinker | Pyrazole-Based Crosslinker | Reference |

|---|---|---|---|

| Curing Temperature | ~150 °C | ~120 °C | mdpi.comresearchgate.net |

| Surface Hardness | Standard | Higher | mdpi.comresearchgate.net |

| Scratch Resistance | Standard | Significantly Better | mdpi.comresearchgate.net |

Interdisciplinary Research with Pyrazole Isocyanates

The versatility of the pyrazole scaffold has positioned it as a "privileged structure" in several scientific disciplines, most notably in medicinal chemistry and agrochemicals. mdpi.comnih.gov While research on 4-Isocyanato-1-methyl-1H-pyrazole itself is still emerging, the broader family of pyrazole derivatives has been extensively studied for a wide range of biological activities.

In medicinal chemistry, pyrazole-containing compounds are found in a number of approved drugs and are being investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. mdpi.comresearchgate.net The isocyanate group in 4-Isocyanato-1-methyl-1H-pyrazole provides a reactive handle for covalently modifying biological targets, a strategy that is increasingly being explored in drug design.

In the field of agrochemicals, pyrazoles are used as fungicides, insecticides, and herbicides. nih.gov The development of new pyrazole-based agrochemicals is driven by the need for more effective and environmentally benign crop protection solutions.

Interdisciplinary research efforts are also underway in materials science, where pyrazole derivatives are being investigated for applications in areas such as corrosion inhibition and the development of energetic materials. nih.govuq.edu.au The ability of pyrazoles to coordinate with metal ions is being leveraged to create novel catalysts and functional materials.

Future interdisciplinary research will likely involve the integration of computational modeling and high-throughput screening to accelerate the discovery of new applications for 4-Isocyanato-1-methyl-1H-pyrazole and related compounds. Collaborations between synthetic chemists, biologists, and materials scientists will be crucial for translating fundamental discoveries into practical technologies.

Integration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of pyrazole derivatives to minimize their environmental impact. jetir.orgresearchgate.net These principles provide a framework for designing chemical products and processes that are safer, more efficient, and more sustainable.

Key green chemistry strategies being applied to pyrazole synthesis include:

Use of Greener Solvents: Researchers are exploring the use of environmentally benign solvents, such as water or ionic liquids, to replace hazardous organic solvents. researchgate.net Solvent-free reaction conditions are also being investigated. researchgate.net

Catalysis: The use of catalysts, particularly recyclable and highly selective ones, is a cornerstone of green chemistry. nih.gov Catalysts can reduce energy consumption by lowering reaction temperatures and can minimize waste by improving atom economy. greenchemistry-toolkit.org

Energy Efficiency: Microwave-assisted synthesis is being explored as an energy-efficient alternative to conventional heating methods. nih.gov Microwave heating can significantly reduce reaction times and improve yields. nih.gov

Renewable Feedstocks: There is a growing interest in using renewable resources, such as biomass, as starting materials for the synthesis of pyrazoles and other chemicals. researchgate.net

In terms of applications, the use of pyrazole-based blocked isocyanates in low-temperature curing coatings is a prime example of a green chemistry approach. By reducing the energy required for the curing process, this technology contributes to a smaller carbon footprint.

The future of research in this area will focus on a holistic approach to sustainability, considering the entire life cycle of the chemical product, from its synthesis to its final disposal or recycling. The development of biodegradable pyrazole-based materials and the use of biocatalysis are expected to be key areas of focus.

Table 2: Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Reference |

|---|---|---|

| Prevention of Waste | Developing high-yield, atom-economical reactions. | greenchemistry-toolkit.org |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. | researchgate.netresearchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. | nih.gov |

| Use of Renewable Feedstocks | Exploring biomass as a starting material. | researchgate.net |

| Catalysis | Utilizing recyclable heterogeneous and biocatalysts. | researchgate.netnih.gov |

Q & A

Q. What are the standard synthetic routes for 4-Isocyanato-1-Methyl-1H-Pyrazole, and what key parameters influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like substituted hydrazines and carbonyl derivatives. For example, analogous pyrazole derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux conditions . Key parameters include temperature, solvent polarity, and catalyst selection (e.g., acid/base catalysts). Optimization can be achieved through factorial design experiments to evaluate interactions between variables such as reaction time (48–72 hours) and molar ratios of reagents (1:1 to 1:1.2) . Post-synthesis, hydrolysis or functionalization steps (e.g., isocyanate introduction) are critical for final product purity.

Q. Which spectroscopic techniques are most effective for characterizing 4-Isocyanato-1-Methyl-1H-Pyrazole, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and substituent positions. For instance, in structurally similar pyrazole-4-carboxylic acid derivatives, ¹H NMR peaks at δ 2.4–2.6 ppm confirm methyl groups, while carbonyl signals appear at δ 160–170 ppm in ¹³C NMR . Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups like isocyanate (–NCO) at ~2250 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Data interpretation should cross-reference theoretical simulations (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or steric effects .

Q. How do storage conditions and molecular substituents affect the stability of 4-Isocyanato-1-Methyl-1H-Pyrazole?

- Methodological Answer : Stability is influenced by moisture sensitivity (due to the reactive isocyanate group) and temperature. Storage under inert atmospheres (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF, DCM) is recommended . Substituents like electron-withdrawing groups (e.g., –CF₃) enhance thermal stability but may reduce solubility. Accelerated stability studies (40°C/75% relative humidity for 4 weeks) can predict degradation pathways, with HPLC monitoring purity changes ≥95% .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in the synthesis of 4-Isocyanato-1-Methyl-1H-Pyrazole derivatives?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents at the pyrazole 1-position favor 4-isocyanate formation due to reduced steric hindrance. Computational tools like molecular docking or COMSOL Multiphysics simulations predict steric clashes and electronic density distributions . Experimental validation involves synthesizing intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) and analyzing regiochemical outcomes via X-ray crystallography . Comparative studies using substituent libraries (e.g., –CH₃, –Ph, –CF₃) can isolate electronic effects .

Q. What computational modeling approaches are suitable for predicting the reactivity of 4-Isocyanato-1-Methyl-1H-Pyrazole in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways, activation energies, and transition states. For example, DFT can predict nucleophilic attack sites on the isocyanate group . Machine learning (ML) algorithms trained on pyrazole reaction datasets (e.g., yields, solvent effects) optimize synthetic conditions. Virtual screening using software like Schrödinger identifies compatible reagents for cross-coupling or cycloaddition reactions .

Q. How should researchers resolve contradictions in reported biological activity data for 4-Isocyanato-1-Methyl-1H-Pyrazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Meta-analysis frameworks compare datasets using standardized protocols (e.g., IC₅₀ values normalized to controls). For instance, discrepancies in enzyme inhibition (e.g., COX-2 vs. LOX) can be addressed by repeating assays under identical conditions and applying statistical tools (ANOVA, p-value <0.05) . Structural-activity relationship (SAR) studies correlate substituent effects (e.g., –NCO vs. –COOH) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.